Cas no 16874-09-2 ((S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate)
16874-09-2 structure
Product Name:(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
CAS 번호:16874-09-2
MF:C15H20N2O2
메가와트:260.331503868103
CID:121938
PubChem ID:7020175
Update Time:2025-04-18
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate 화학적 및 물리적 성질
이름 및 식별자
-
- (S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate
- H-TRP-OTBU . HCL
- H-Trp-OtBu · HCl
- L-Tryptophan tert-butyl ester
- L-Tryptophan tert-butyl ester hydrochloride
- L-Tryptophan,1,1-dimethylethyl ester
- tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate
- H-Trp-OtBu
- L-Trp-OtBu·HCl
- H-TRP-OTBU HCL
- TRYPTOPHAN-OTBU HCL
- H-Trp-OtBu hydrochloride
- L-TRYPTOPHAN BUTYL ESTER HYDROCHLORIDE
- L-TRYPTOPHAN T-BUTYL ESTER HYDROCHLORIDE
- DTXSID90427227
- BS-21710
- L-tryptophan-1,1-dimethylethyl ester
- EN300-6747726
- (L)-tryptophan-t-butyl ester
- SCHEMBL594511
- L-tryptophan 1,1-dimethylethyl ester
- 16874-09-2
- BCIXAFNTAKZNCN-LBPRGKRZSA-N
- L-Tryptophan, 1,1-dimethylethyl ester
- L-Tryptophantert-butyl ester hydrochloride≥ 95% (HPLC)
-
- 인치: 1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m0/s1
- InChIKey: BCIXAFNTAKZNCN-LBPRGKRZSA-N
- 미소: O(C([C@H](CC1=CNC2C=CC=CC1=2)N)=O)C(C)(C)C
계산된 속성
- 정밀분자량: 296.12900
- 동위원소 질량: 260.152477885g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 5
- 복잡도: 325
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2.5
- 토폴로지 분자 극성 표면적: 68.1Ų
실험적 성질
- PSA: 68.11000
- LogP: 3.88170
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
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2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1237822-1g |
L-Tryptophan, 1,1-dimethylethyl ester |
16874-09-2 | 99% (Chiral purity, TLC) | 1g |
$250 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1237822-5g |
L-Tryptophan, 1,1-dimethylethyl ester |
16874-09-2 | í¦99%(Chiralpurity,TLC) | 5g |
$840 | 2023-05-18 | |
| Enamine | EN300-6747726-0.05g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 0.05g |
$1737.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-0.1g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 0.1g |
$1819.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-0.25g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 0.25g |
$1902.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-0.5g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 0.5g |
$1984.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-1.0g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 1g |
$2068.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-2.5g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 2.5g |
$4052.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-5.0g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 5g |
$5995.0 | 2023-05-24 | ||
| Enamine | EN300-6747726-10.0g |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate |
16874-09-2 | 10g |
$8889.0 | 2023-05-24 |
(S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate 관련 문헌
-
Virginia Lozano,Rebeca Hernández,Ana Ardá,Jesús Jiménez-Barbero,Carmen Mijangos,María-Jesús Pérez-Pérez J. Mater. Chem. 2011 21 8862
16874-09-2 ((S)-tert-Butyl 2-amino-3-(1H-indol-3-yl)propanoate) 관련 제품
- 7479-05-2((S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate)
- 4299-70-1(L-Tryptophan Methyl Ester)
- 22032-65-1(D-Tryptophan methyl ester)
- 7303-49-3(rac Tryptophan methyl ester)
- 141595-98-4(D-Tryptophan,phenylmethyl ester)
- 4299-69-8(L-Tryptophan benzyl ester)
- 31338-08-6(L-Tryptophan, butylester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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